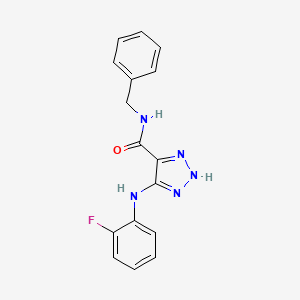

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1291836-65-1

Cat. No.: VC4206507

Molecular Formula: C16H14FN5O

Molecular Weight: 311.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1291836-65-1 |

|---|---|

| Molecular Formula | C16H14FN5O |

| Molecular Weight | 311.32 |

| IUPAC Name | N-benzyl-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |

| Standard InChI | InChI=1S/C16H14FN5O/c17-12-8-4-5-9-13(12)19-15-14(20-22-21-15)16(23)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22) |

| Standard InChI Key | DICQMNGVZKCGRX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |

Introduction

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. It features a triazole ring, a benzyl group, and a fluorophenyl amino group, which contribute to its potential bioactive properties and applications in drug development. The triazole moiety is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Synthesis

The synthesis of N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves several key steps, including:

-

Catalysts: Copper(I) iodide is often used for catalysis.

-

Bases: Sodium hydroxide may be employed to facilitate nucleophilic substitutions.

-

Reaction Conditions: Temperature and time are optimized to maximize yield.

Biological Activities

-

Antimicrobial and Anticancer Activity: The triazole moiety is known for its potential in inhibiting enzymes and pathways critical for pathogen survival or cancer cell proliferation .

-

Mechanism of Action: Involves interactions with specific biological targets, potentially inhibiting or activating enzymes or receptors.

Applications

-

Medicinal Chemistry: Promising area of research due to its diverse applications and potential therapeutic benefits.

-

Drug Development: The compound's unique structure and reactivity profile make it suitable for further derivatization and optimization.

Current Research

-

Triazole Derivatives: These compounds have shown significant biological activities, including antifungal, antibiotic, anticancer, and antiviral properties .

-

Interaction Studies: Focus on binding affinity to biological targets such as enzymes and receptors.

Future Directions

-

Novel Derivatives: Development of new triazole derivatives with enhanced biological activities and pharmacokinetic properties is an area of ongoing research .

-

Therapeutic Potential: Further studies are needed to fully explore the therapeutic potential of N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide and related compounds.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide | Chlorobenzyl and fluorophenyl groups | Potential antimicrobial and anticancer activities |

| N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide | Chlorophenyl and benzyl groups | Exhibits significant biological activities |

| N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide | Fluorophenyl and benzyl groups | Potential antimicrobial and anticancer activities |

This table highlights the structural diversity and biological activities of triazole derivatives, emphasizing the importance of substituent groups in modulating biological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume